molecular formula C13H13N3OS2 B2477723 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide CAS No. 154347-57-6

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2477723
CAS No.: 154347-57-6
M. Wt: 291.39
InChI Key: WIVYSHHKZZGGHZ-UHFFFAOYSA-N
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Description

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of 5-(benzylthio)-1,3,4-thiadiazole-2-amine with cyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.

    Substitution: The benzylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Possible applications in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(benzylthio)-1,3,4-thiadiazole-2-amine
  • N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide
  • N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and influences its biological activity. This structural feature distinguishes it from other thiadiazole derivatives and may contribute to its specific interactions with molecular targets.

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS2/c17-11(10-6-7-10)14-12-15-16-13(19-12)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVYSHHKZZGGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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